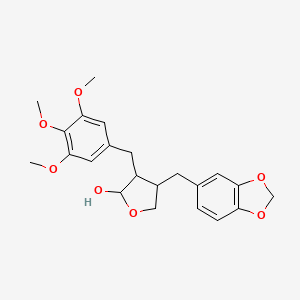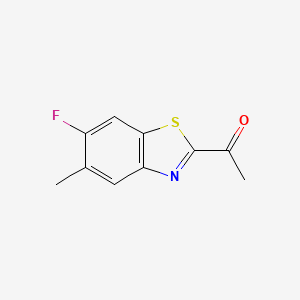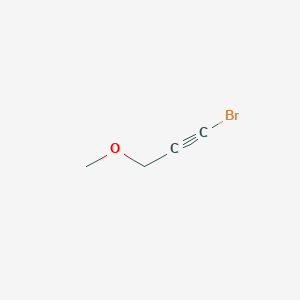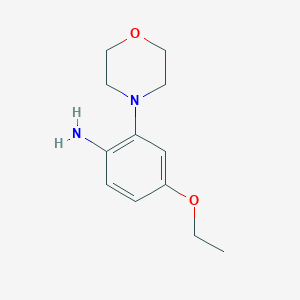
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is a chemical compound with the molecular formula C14H20N2O. It is known for its unique structure, which includes a pyrazine ring substituted with methyl and propenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 3,5,6-trimethylpyrazine with allyl bromide under basic conditions to introduce the propenyl groups. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.
Substitution: The propenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nucleophile-substituted pyrazine derivatives.
Applications De Recherche Scientifique
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,6-Trimethylpyrazine: Lacks the propenyl groups, making it less reactive in certain chemical reactions.
2,3,5-Trimethylpyrazine: Differs in the position of methyl groups, affecting its chemical and biological properties.
3,5-Dimethyl-2-pyrazinemethanol: Lacks one methyl group and the propenyl groups, resulting in different reactivity and applications.
Uniqueness
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
4-(3,5,6-trimethylpyrazin-2-yl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-6-8-14(17,9-7-2)13-12(5)15-10(3)11(4)16-13/h6-7,17H,1-2,8-9H2,3-5H3 |
Clé InChI |
VXMDUDYXIWVGCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C)C(CC=C)(CC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12091558.png)


![2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12091591.png)

![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)





![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)
